molecular formula C21H14BrNOS B14215737 1-(4-Bromophenyl)-2-[(phenanthridin-6-yl)sulfanyl]ethan-1-one CAS No. 575472-57-0

1-(4-Bromophenyl)-2-[(phenanthridin-6-yl)sulfanyl]ethan-1-one

Cat. No.: B14215737
CAS No.: 575472-57-0
M. Wt: 408.3 g/mol
InChI Key: FTZNWVIQIJPZQY-UHFFFAOYSA-N
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Description

1-(4-Bromophenyl)-2-[(phenanthridin-6-yl)sulfanyl]ethan-1-one is an organic compound that features a bromophenyl group and a phenanthridinyl sulfanyl group attached to an ethanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Bromophenyl)-2-[(phenanthridin-6-yl)sulfanyl]ethan-1-one typically involves the reaction of 4-bromobenzaldehyde with phenanthridin-6-thiol in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified using column chromatography to obtain the desired compound in high yield.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as recrystallization or distillation.

Chemical Reactions Analysis

Types of Reactions

1-(4-Bromophenyl)-2-[(phenanthridin-6-yl)sulfanyl]ethan-1-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield the corresponding alcohols or thiols.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethyl sulfoxide (DMSO) for nucleophilic substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols or thiols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(4-Bromophenyl)-2-[(phenanthridin-6-yl)sulfanyl]ethan-1-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new therapeutic agents.

    Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(4-Bromophenyl)-2-[(phenanthridin-6-yl)sulfanyl]ethan-1-one involves its interaction with specific molecular targets and pathways. The phenanthridinyl sulfanyl group is known to interact with DNA, potentially leading to the inhibition of DNA replication and transcription. This interaction can result in the induction of apoptosis in cancer cells. Additionally, the bromophenyl group may enhance the compound’s ability to penetrate cell membranes, increasing its overall efficacy.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Bromophenyl)piperidine: Similar in structure but lacks the phenanthridinyl sulfanyl group.

    4-Bromobiphenyl: Contains a bromophenyl group but does not have the ethanone or phenanthridinyl sulfanyl groups.

    Phenanthridine derivatives: Share the phenanthridinyl group but differ in other structural aspects.

Uniqueness

1-(4-Bromophenyl)-2-[(phenanthridin-6-yl)sulfanyl]ethan-1-one is unique due to the combination of the bromophenyl and phenanthridinyl sulfanyl groups, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

575472-57-0

Molecular Formula

C21H14BrNOS

Molecular Weight

408.3 g/mol

IUPAC Name

1-(4-bromophenyl)-2-phenanthridin-6-ylsulfanylethanone

InChI

InChI=1S/C21H14BrNOS/c22-15-11-9-14(10-12-15)20(24)13-25-21-18-7-2-1-5-16(18)17-6-3-4-8-19(17)23-21/h1-12H,13H2

InChI Key

FTZNWVIQIJPZQY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3N=C2SCC(=O)C4=CC=C(C=C4)Br

Origin of Product

United States

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